![molecular formula C19H24N4O B7698487 N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7698487.png)
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazoloquinoline derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and future directions have been studied extensively.
Mechanism of Action
The mechanism of action of N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of various kinases, including PI3K, Akt, and mTOR, which are involved in various cellular processes, including cell growth and survival. In addition, it has also been found to inhibit the activity of various cytokines and growth factors, which are involved in various inflammatory and immune responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has also been found to inhibit the production of various cytokines and chemokines, which are involved in various inflammatory and immune responses. In vivo studies have shown that it can inhibit tumor growth and metastasis in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide in lab experiments include its high potency and selectivity, as well as its potential applications in various fields. However, its limitations include its low solubility in aqueous solutions and its potential toxicity, which requires careful handling and monitoring.
Future Directions
There are several future directions for the research on N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide. In the field of medicinal chemistry, further studies are needed to explore its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In addition, further studies are needed to explore its potential applications in the field of organic electronics, where it has shown promising results as a material for organic field-effect transistors and organic solar cells. Finally, further studies are needed to explore its potential as a tool for studying various cellular processes, including cell growth and survival, and inflammation and immune responses.
Synthesis Methods
The synthesis of N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide has been achieved through various methods, including microwave-assisted synthesis, one-pot synthesis, and Suzuki coupling reaction. Among these, the Suzuki coupling reaction has been found to be the most efficient method for the synthesis of this compound.
Scientific Research Applications
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, it has been explored as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In addition, it has also been studied for its potential applications in the field of organic electronics, where it has shown promising results as a material for organic field-effect transistors and organic solar cells.
properties
IUPAC Name |
N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-3-5-11-17(24)21-18-15-13-14-9-7-8-10-16(14)20-19(15)23(22-18)12-6-4-2/h7-10,13H,3-6,11-12H2,1-2H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWRVBBAJOPAGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN(C2=NC3=CC=CC=C3C=C12)CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


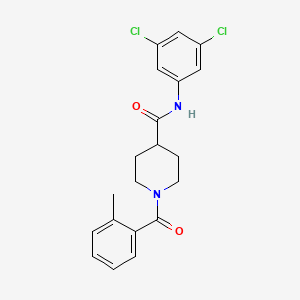
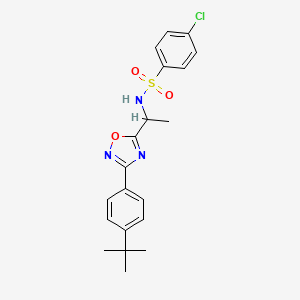
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-(propan-2-yl)acetamide](/img/structure/B7698438.png)

![N-(2-methoxy-5-{[(pyridin-4-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7698472.png)
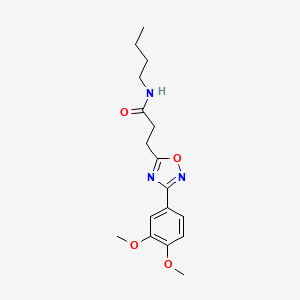
![(E)-N'-((1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7698480.png)
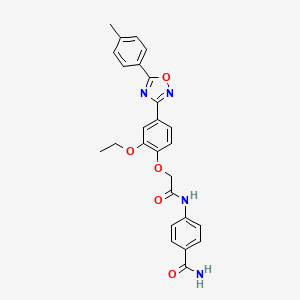
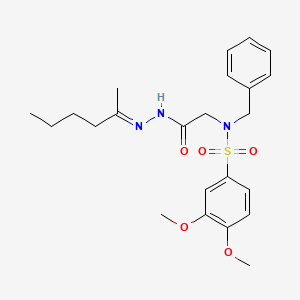

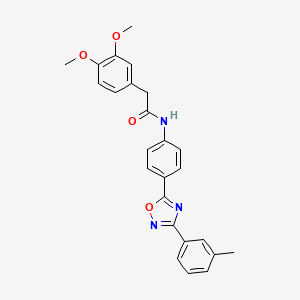
![5-oxo-3-phenyl-N-[3-(propan-2-yloxy)propyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698501.png)
